molecular formula C14H12N4O4S2 B5117357 5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide

5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No. B5117357
M. Wt: 364.4 g/mol
InChI Key: LCPHBAIHKVRCTO-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MNBS and is synthesized using a specific method. The purpose of

Mechanism of Action

The mechanism of action of MNBS is not fully understood, but it is believed to involve the inhibition of enzymes such as carbonic anhydrase and topoisomerase. MNBS has also been shown to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that MNBS inhibits the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. MNBS has also been shown to inhibit the proliferation of cancer cells such as HeLa and MCF-7. In vivo studies have demonstrated that MNBS has a low toxicity profile and does not cause significant adverse effects in animals.

Advantages and Limitations for Lab Experiments

MNBS has several advantages for lab experiments, including its ease of synthesis, low toxicity profile, and diverse range of applications. However, MNBS has some limitations, such as its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for MNBS research, including:
1. Investigating the potential of MNBS as a fluorescent probe for imaging biological systems.
2. Developing MNBS-based materials for use in OLEDs and OPV devices.
3. Studying the mechanism of action of MNBS in more detail to identify potential targets for drug development.
4. Investigating the potential of MNBS as a therapeutic agent for various diseases, including cancer and infectious diseases.
5. Exploring the potential of MNBS as a tool for studying protein-ligand interactions in drug discovery.
Conclusion:
In conclusion, MNBS is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. MNBS is synthesized using a specific method and has been investigated for its antibacterial, antifungal, and anticancer properties, as well as its potential use as a fluorescent probe and a component in OLEDs and OPV devices. MNBS has several advantages for lab experiments, including its ease of synthesis and low toxicity profile, but also has some limitations. There are several future directions for MNBS research, including investigating its potential as a therapeutic agent and a tool for drug discovery.

Synthesis Methods

MNBS is synthesized using a specific method that involves the reaction of 5-methyl-2-aminobenzothiazole with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

MNBS has been extensively studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, MNBS has been investigated for its antibacterial, antifungal, and anticancer properties. In biology, MNBS has been used as a fluorescent probe to study protein-ligand interactions. In materials science, MNBS has been used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

properties

IUPAC Name

5-methyl-N-(2-methyl-5-nitrophenyl)-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4S2/c1-8-3-5-10(18(19)20)7-12(8)17-24(21,22)14-9(2)4-6-11-13(14)16-23-15-11/h3-7,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPHBAIHKVRCTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC3=NSN=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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